2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile
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Overview
Description
2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzonitrile core substituted with four carbazolyl groups and a fluorine atom, making it a subject of interest for researchers in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile typically involves a multi-step process. One common method is the Suzuki coupling reaction, where carbazole derivatives are coupled with a fluorobenzonitrile precursor in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The carbazolyl groups can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbazolyl groups may yield carbazole-quinones, while reduction of the nitrile group would produce the corresponding amine .
Scientific Research Applications
2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism by which 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile exerts its effects is primarily through its electronic properties. The carbazolyl groups act as electron donors, while the fluorobenzonitrile core serves as an electron acceptor. This donor-acceptor interaction facilitates various photophysical processes, making the compound useful in applications like photocatalysis and organic electronics .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-methylbenzonitrile
- 2,3,5,6-Tetra(9H-carbazol-9-yl)-1,4-dicyanobenzene
- 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-heptadecylbenzonitrile
Uniqueness
Compared to similar compounds, 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic interactions .
Properties
CAS No. |
1819362-10-1 |
---|---|
Molecular Formula |
C55H32FN5 |
Molecular Weight |
781.9 g/mol |
IUPAC Name |
2,3,4,6-tetra(carbazol-9-yl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C55H32FN5/c56-51-52(58-43-25-9-1-17-34(43)35-18-2-10-26-44(35)58)42(33-57)53(59-45-27-11-3-19-36(45)37-20-4-12-28-46(37)59)55(61-49-31-15-7-23-40(49)41-24-8-16-32-50(41)61)54(51)60-47-29-13-5-21-38(47)39-22-6-14-30-48(39)60/h1-32H |
InChI Key |
XDDKMOYYCNAGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)F)N1C2=CC=CC=C2C2=CC=CC=C21)C#N |
Origin of Product |
United States |
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